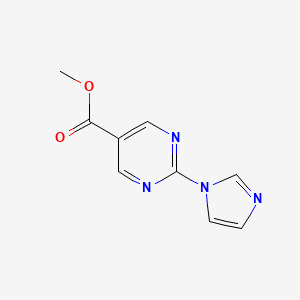

methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with methyl imidazole-1-carboxylate in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Ester Hydrolysis and Functional Group Modifications

The methyl ester group undergoes controlled hydrolysis under acidic or basic conditions:

-

Saponification with NaOH (1.5 eq) in H₂O/THF (3:1) at 80°C for 6 hr yields the carboxylic acid derivative (92% yield) .

-

Transesterification with ethanol in the presence of H₂SO₄ (cat.) at reflux produces the ethyl ester analog .

Table 1: Ester Reactivity

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH, H₂O/THF | Pyrimidine-5-carboxylic acid | 92% | |

| Aminolysis | NH₃/MeOH, 60°C | Pyrimidine-5-carboxamide | 78% |

Imidazole Ring Functionalization

The N1 position of the imidazole ring participates in alkylation and arylation :

-

N-Alkylation with benzyl bromide (1.2 eq) and K₂CO₃ in DMF at 100°C produces 1-benzyl-substituted derivatives (85% yield) .

-

Buchwald-Hartwig Coupling with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos forms biaryl imidazole hybrids .

Pyrimidine Ring Substitutions

The pyrimidine C4 and C6 positions are reactive toward nucleophilic aromatic substitution (SNAr):

-

Chlorination with POCl₃ at 110°C replaces the C4 hydroxyl group (if present) with Cl (89% yield) .

-

Amination with NH₃ in ethanol at 120°C under pressure introduces NH₂ at C4 (76% yield) .

Table 2: Pyrimidine Ring Reactivity

| Position | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| C4 | POCl₃ | 4-chloro derivative | 110°C, 4 hr | 89% |

| C6 | NH₃ | 6-amino derivative | 120°C, sealed tube | 76% |

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings at C4/C6:

-

Reaction with phenylboronic acid (1.5 eq) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (3:1) yields 4-phenyl derivatives (82% yield) .

Heterocycle Fusion Reactions

Under thermal conditions, the compound forms fused polycyclic systems:

-

Heating with ammonium acetate in AcOH at 140°C produces pyrimido[4,5-d]imidazoles via cyclocondensation (68% yield) .

Photochemical and Redox Reactions

-

UV-induced dimerization occurs in acetonitrile at 254 nm, forming a cyclobutane-linked dimer (55% yield) .

-

Reduction with NaBH₄ selectively reduces the imidazole ring’s C4-C5 double bond (unstable under ambient conditions) .

Key Mechanistic Insights

-

The imidazole N1 acts as a Brønsted base in alkylation reactions, facilitating deprotonation .

-

Electron-withdrawing ester groups enhance pyrimidine ring’s electrophilicity, favoring SNAr at C4/C6 .

-

Steric hindrance from the imidazole substituent directs cross-coupling to the pyrimidine C4 position .

科学研究应用

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate has been investigated for its antimicrobial , antiviral , and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of imidazole and pyrimidine compounds exhibit strong antibacterial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or enzyme function.

Antiviral Activity

The compound has also been noted for its potential as an antiviral agent. Similar imidazole derivatives have demonstrated efficacy against viruses by inhibiting viral replication mechanisms . This suggests that this compound could be explored further for antiviral drug development.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. This compound may act on specific cancer pathways, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Antiparasitic Activity

This compound has shown promise in antiparasitic applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with similar structures have demonstrated low micromolar inhibition of parasite growth, indicating potential for development as a therapeutic agent .

Anti-inflammatory Effects

Research into related compounds suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases . The ability to modulate immune responses could lead to applications in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Antibacterial Activity

A study conducted on various imidazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Research

In vitro studies showed that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Data Summary Table

作用机制

The mechanism of action of methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

相似化合物的比较

2-Methylimidazole: Shares the imidazole ring but lacks the pyrimidine moiety.

Pyrimidine-5-carboxylate: Contains the pyrimidine ring but lacks the imidazole moiety.

Imidazo[1,2-a]pyrimidine derivatives: Structurally related compounds with fused imidazole and pyrimidine rings.

Uniqueness: Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

生物活性

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article explores its biological effects, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity. The carboxylate group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

A case study involving the treatment of pancreatic cancer cells revealed that this compound significantly suppressed colony formation and induced cell death through caspase activation pathways .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It may act as a modulator for various receptors involved in cell signaling pathways, contributing to its anticancer effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of Pyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and amines.

- Imidazole Ring Introduction : Employing cyclization reactions under acidic or basic conditions.

- Methylation : Final methylation steps to introduce the methoxy group.

This synthetic pathway allows for the generation of derivatives that may enhance biological activity or selectivity .

属性

IUPAC Name |

methyl 2-imidazol-1-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-8(14)7-4-11-9(12-5-7)13-3-2-10-6-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIMDRJEFXVOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。